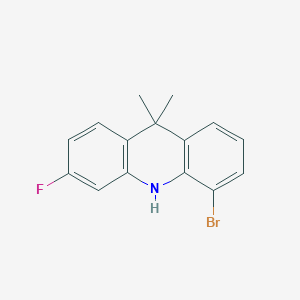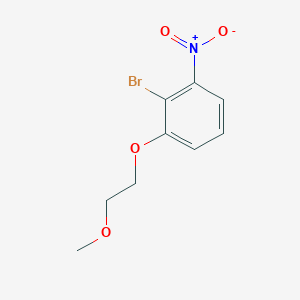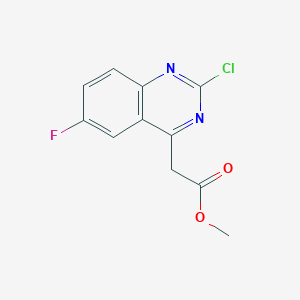
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the quinazoline ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline.
Formation of Quinazoline Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the quinazoline core.
Esterification: The resulting quinazoline intermediate is then esterified using methyl chloroacetate under basic conditions to yield this compound.
Industrial production methods often employ optimized reaction conditions, including the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms in the quinazoline ring.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives.
Industrial Applications: It is employed in the development of agrochemicals and dyes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-Chloro-6-fluoroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as:
2-Chloro-6-fluoroquinazoline: Lacks the ester group, leading to different reactivity and applications.
4-Chloro-6-fluoroquinazoline: Differently substituted, affecting its chemical behavior and biological activity.
The presence of the ester group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C11H8ClFN2O2 |
|---|---|
Molekulargewicht |
254.64 g/mol |
IUPAC-Name |
methyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-4-6(13)2-3-8(7)14-11(12)15-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UPLCQPQUQJHARR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


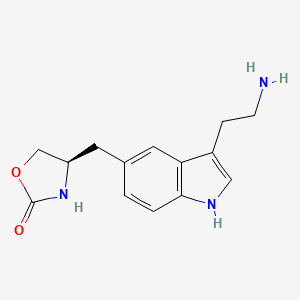
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
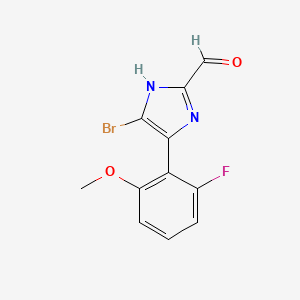

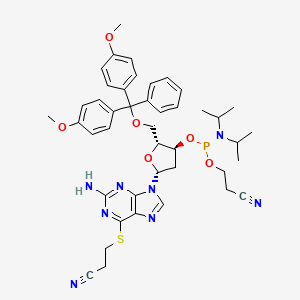
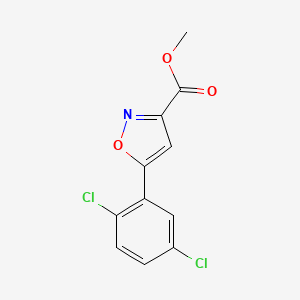
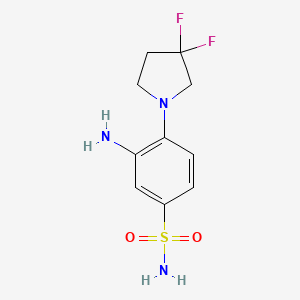
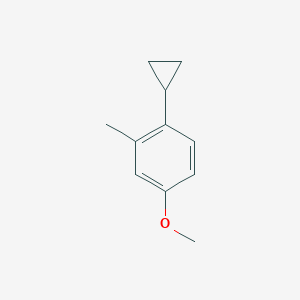
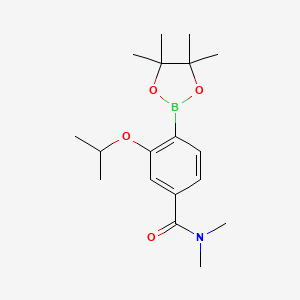


![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
